molecular formula C18H15N3S B14406947 3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine CAS No. 87035-06-1

3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine

Cat. No.: B14406947
CAS No.: 87035-06-1
M. Wt: 305.4 g/mol
InChI Key: DQFDIZRFAXTDTH-UHFFFAOYSA-N
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Description

3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a naphthylmethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups .

Scientific Research Applications

3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-c]pyridine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine lies in its specific substituent, which imparts distinct electronic and steric properties.

Properties

CAS No.

87035-06-1

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

3-methyl-4-(naphthalen-2-ylmethylsulfanyl)imidazo[4,5-c]pyridine

InChI

InChI=1S/C18H15N3S/c1-21-12-20-16-8-9-19-18(17(16)21)22-11-13-6-7-14-4-2-3-5-15(14)10-13/h2-10,12H,11H2,1H3

InChI Key

DQFDIZRFAXTDTH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)SCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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